2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
Scientific Research Applications
1. Peptide Synthesis and Triazole Formation
The cycloaddition of azides to alkynes, leading to the formation of [1,2,3]-triazoles, is a significant route in synthetic chemistry. This process has been used in peptide backbones or side chains, producing diversely 1,4-substituted [1,2,3]-triazoles. X-ray structure analysis of related compounds, such as 2-azido-2-methylpropanoic acid, provides valuable structural information for understanding these reactions, which can be instrumental in the synthesis of compounds like 2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (Tornøe, Christensen, & Meldal, 2002).
2. Oxazoline Formation
Another application involves the synthesis of oxazolines and bisoxazolines bearing an (alkoxycarbonyl)methylene chain, as demonstrated in the cyclization-alkoxycarbonylation process of related prop-2-ynylamides. This process showcases the versatility in creating complex structures, potentially including analogs of this compound (Bacchi, Costa, Gabriele, Pelizzi, & Salerno, 2002).
3. Cyclobutane Analogues Synthesis
The synthesis of cyclobutane amino acid analogues, like those of furanomycin, using a [2 + 2] cycloaddition strategy is another significant application. This strategy leads to the creation of compounds with a 2-oxabicyclo[3.2.0]heptane core, which can be relevant in the synthesis of complex structures similar to this compound (Avenoza et al., 2010).
4. Synthesis of Cyclobutane Derivatives
The synthesis and study of cyclobutane derivatives, particularly those with specific structural features like dicarboxylic acids, reveal insights into their reactivity and potential applications in synthesizing related compounds (Belluš, Mez, & Rihs, 1974).
5. Oxidative Biotransformation
The bioconversion of compounds like 2-methyl-1,3-propanediol to methacrylic acid demonstrates the potential of using oxidative biotransformation in producing compounds with a structure related to this compound. This process involves enzymes like alcohol dehydrogenase and aldehyde dehydrogenase, indicating the role of biotransformation in synthesizing complex organic compounds (Pyo et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4,9(14)15)8-6-5-7-8/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPULSYKJSFPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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